5-Isopropyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a scaffold known for its pharmacological versatility in drug discovery . The structure features:
Properties
IUPAC Name |
7-[4-(2-methylprop-2-enyl)piperazin-1-yl]-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5/c1-17(2)16-26-10-12-27(13-11-26)22-14-21(18(3)4)25-23-20(15-24-28(22)23)19-8-6-5-7-9-19/h5-9,14-15,18H,1,10-13,16H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHNCCLRJIRXLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CC(=C)C)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a pyrimidine scaffold have been reported to have anticancer activity. Pyrimidine derivatives have been designed and developed for their anticancer activity in the last few years.
Mode of Action
It’s known that pyrimidine derivatives can interact with dna and rna due to their structural resemblance with the nucleotide base pair. This interaction can interfere with the replication and transcription processes, leading to the inhibition of cancer cell growth.
Biochemical Pathways
Pyrimidine derivatives are known to affect various biological procedures as well as cancer pathogenesis. They can interfere with the synthesis of nucleic acids, disrupting the normal functioning of cells.
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5). This rule is a guideline in medicinal chemistry for evaluating the druglikeness or pharmaceutical properties of a compound, which can impact its bioavailability.
Result of Action
Similar compounds have shown to cause loss of cell viability in certain cancer cells. This suggests that the compound could potentially have a cytotoxic effect on cancer cells.
Biological Activity
5-Isopropyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features. This compound incorporates a pyrazolo[1,5-a]pyrimidine core, which is known for its potential biological activities, particularly in the context of anticancer and antimicrobial properties. The presence of various functional groups within its structure suggests diverse pharmacological profiles.
Structural Characteristics
The molecular formula of this compound is C23H29N5, with a molecular weight of 375.52 g/mol. Its structure includes:
- Isopropyl group : Enhances lipophilicity and potential membrane permeability.
- Piperazine moiety : Often associated with neuropharmacological activity.
- Phenyl group : Contributes to the compound's interaction with biological targets.
Anticancer Potential
Compounds containing the pyrazolo[1,5-a]pyrimidine scaffold have been reported to exhibit significant anticancer activity. For instance, similar derivatives have shown the ability to inhibit cell viability in various cancer cell lines. The mechanism of action often involves interference with DNA and RNA synthesis due to structural similarities with nucleotide bases, potentially leading to apoptosis in cancer cells.
Antimicrobial Activity
Research on related compounds has demonstrated notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example:
- Compounds similar to this compound have shown effectiveness against pathogens such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 0.21 µM .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : The pyrazolo[1,5-a]pyrimidine scaffold can mimic nucleotide structures, allowing it to bind to DNA and interfere with replication processes.
- Enzyme Inhibition : Molecular docking studies suggest that similar compounds can inhibit key enzymes involved in bacterial cell wall synthesis and DNA gyrase activity, which are crucial for bacterial survival .
- Receptor Modulation : The piperazine component may interact with neurotransmitter receptors, influencing neuropharmacological pathways.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good bioavailability based on Lipinski's Rule of Five. Predictions indicate that it may possess favorable absorption characteristics and the ability to cross the blood-brain barrier .
Comparative Analysis
To contextualize its biological activity, a comparison with structurally related compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-Aryl-pyrazolo[1,5-a]pyrimidines | Aryl substituents at position 7 | Enhanced anticancer activity |
| Pyrazolo[3,4-d]pyridazines | Fused ring system | Different biological targets |
| Substituted pyrimidines | Varying substituents on the pyrimidine ring | Diverse pharmacological effects |
This table highlights how the unique combination of substituents in this compound may enhance its biological activity compared to other compounds in its class.
Case Studies and Research Findings
Research studies have evaluated the biological activities of various pyrazolo derivatives:
- Antimicrobial Screening : Compounds derived from similar scaffolds were screened for their ability to inhibit microbial growth. Results indicated effective inhibition against clinical strains of bacteria .
- Cytotoxicity Assays : In vitro studies using MTT assays demonstrated that certain derivatives exhibited significant cytotoxic effects against cancer cell lines .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anticancer properties. The structural features of 5-Isopropyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine may enhance its efficacy against various cancer cell lines. For instance, studies have shown that related compounds can impair cell survival in colorectal carcinoma cells (HCT-116) .
Antiviral Properties
Compounds in this class have been investigated for their potential as inhibitors of viral replication. Notably, computational studies have suggested that pyrazolo[1,5-a]pyrimidine derivatives may interact effectively with the 3CLpro enzyme of SARS-CoV-2, indicating a promising avenue for antiviral drug development .
Selective Kinase Inhibition
The unique structure of this compound suggests it may act as a selective kinase inhibitor. Kinase inhibitors are crucial in cancer therapy as they can block specific pathways involved in tumor growth and proliferation .
Synthesis Strategies
The synthesis of this compound can be achieved through several methods:
- Ultrasound-assisted reactions have been employed to synthesize pyrazolo[1,5-a]pyrimidines efficiently while minimizing environmental impact .
- The reaction of aminopyrazoles with acetylenic esters under specific conditions has yielded various derivatives with enhanced biological activity .
Case Study 1: Anticancer Efficacy
A study demonstrated that a related pyrazolo[1,5-a]pyrimidine derivative exhibited significant cytotoxicity against multiple cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation .
Case Study 2: Antiviral Activity
In silico docking studies revealed that pyrazolo[1,5-a]pyrimidine derivatives could effectively bind to the active site of viral proteases, suggesting their potential as antiviral agents against RNA viruses .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 7-Aryl-pyrazolo[1,5-a]pyrimidines | Aryl substituents at position 7 | Enhanced anticancer activity |
| Pyrazolo[3,4-d]pyridazines | Fused ring system | Different biological targets |
| Substituted pyrimidines | Varying substituents on the pyrimidine ring | Diverse pharmacological effects |
This table highlights the versatility of the pyrazolo scaffold while emphasizing the unique combination of substituents present in this compound that may enhance its biological activity and selectivity compared to others in its class.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
Key structural variations among pyrazolo[1,5-a]pyrimidines include modifications at positions 5 , 7 , and 3 (Table 1):
Key Observations :
Physicochemical Properties
- Lipophilicity : The 5-isopropyl group increases logP compared to methyl or unsubstituted analogues, as seen in compounds (logP ~3.5) vs. (logP ~2.8).
- Hydrogen bonding: Piperazinyl groups (e.g., ) introduce hydrogen bond donors/acceptors, critical for target interactions, whereas morpholine () lacks this capability.
Antituberculosis Activity
- 3-Phenylpyrazolo[1,5-a]pyrimidines with 7-amine/hydroxyl groups (e.g., compound 18 and 19 in ) showed moderate activity against Mycobacterium tuberculosis (MIC ~10–50 µM) but high cytotoxicity (SI <7.2).
- Piperazinyl derivatives : The 4-(2-methylallyl)piperazine group in the target compound may reduce cytotoxicity compared to 4-methylpiperazine analogues (), though direct data are lacking.
Anticancer and Enzyme Modulation
- Pyrazolo[1,5-a]pyrimidines with morpholine () or substituted piperazines () have been studied for kinase inhibition (e.g., PIKFYVE ) and matrix metalloproteinase (MMP) modulation ().
Q & A
Q. What strategies are effective for introducing heterocyclic substitutions at position 7 of the pyrazolo[1,5-a]pyrimidine core?
- Methodology : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl groups) or nucleophilic aromatic substitution (e.g., piperazine in ) are common. and describe using silylformamidine reagents for regioselective functionalization. Microwave-assisted synthesis (e.g., 150°C, 30 minutes) can reduce reaction times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
